molecular formula C23H32O7 B1163469 threo-6'-Hydroxyustusolate C CAS No. 1175543-07-3

threo-6'-Hydroxyustusolate C

Cat. No.: B1163469
CAS No.: 1175543-07-3
M. Wt: 420.5 g/mol
Attention: For research use only. Not for human or veterinary use.
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Description

Threo-6’-Hydroxyustusolate C is a natural product derived from the fungus Aspergillus ustus. It belongs to the class of naphthofurans and has the molecular formula C23H32O7. This compound is known for its complex structure, which includes multiple hydroxyl groups and a conjugated diene chromophore .

Preparation Methods

Synthetic Routes and Reaction Conditions: Threo-6’-Hydroxyustusolate C can be synthesized through a series of chemical reactions involving specific reagents and conditionsThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of Threo-6’-Hydroxyustusolate C may involve the extraction of the compound from natural sources such as Aspergillus ustus. Alternatively, it can be produced through chemical synthesis in large-scale reactors, where the reaction conditions are optimized for maximum yield and purity .

Chemical Reactions Analysis

Types of Reactions: Threo-6’-Hydroxyustusolate C undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Threo-6’-Hydroxyustusolate C, which can be used for further chemical modifications or applications.

Scientific Research Applications

Threo-6’-Hydroxyustusolate C has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Threo-6’-Hydroxyustusolate C involves its interaction with various molecular targets and pathways. The multiple hydroxyl groups allow it to participate in hydrogen bonding and other interactions, which can influence its biological activity. The conjugated diene chromophore plays a role in its photochemical properties, making it useful in studies related to light absorption and emission .

Comparison with Similar Compounds

  • Threo-6’-Hydroxyustusolate A
  • Threo-6’-Hydroxyustusolate B
  • Threo-6’-Hydroxyustusolate D

Comparison: Threo-6’-Hydroxyustusolate C is unique due to its specific arrangement of hydroxyl groups and the presence of a conjugated diene chromophore. This makes it particularly valuable in photochemistry and stereochemistry studies. Compared to its analogs, Threo-6’-Hydroxyustusolate C has distinct chemical properties that make it suitable for specific applications in research and industry .

Properties

IUPAC Name

[(5R,5aS,9aS,9bS)-9b-hydroxy-6,6,9a-trimethyl-1-oxo-3,5,5a,7,8,9-hexahydrobenzo[e][2]benzofuran-5-yl] (2E,4E,6S,7S)-6,7-dihydroxyocta-2,4-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32O7/c1-14(24)16(25)8-5-6-9-18(26)30-17-12-15-13-29-20(27)23(15,28)22(4)11-7-10-21(2,3)19(17)22/h5-6,8-9,12,14,16-17,19,24-25,28H,7,10-11,13H2,1-4H3/b8-5+,9-6+/t14-,16-,17+,19-,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVBLSPPEZPLINV-XSAKGQBTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C=CC=CC(=O)OC1C=C2COC(=O)C2(C3(C1C(CCC3)(C)C)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H](/C=C/C=C/C(=O)O[C@@H]1C=C2COC(=O)[C@@]2([C@@]3([C@@H]1C(CCC3)(C)C)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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